molecular formula C6H8F3N B12284286 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B12284286
M. Wt: 151.13 g/mol
InChI Key: GNFBNFXKMACPCP-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its trifluoromethyl group and azabicyclo structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for various pharmacologically active molecules .

Preparation Methods

The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it challenging to scale up. Another approach involves the use of photochemistry to access new building blocks, which can be readily derivatized through numerous transformations .

Chemical Reactions Analysis

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its trifluoromethyl and azabicyclo groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also contributes to its ability to fit into specific binding sites, enhancing its efficacy as a bioisostere .

Comparison with Similar Compounds

1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane is compared with other similar compounds such as:

The uniqueness of this compound lies in its specific trifluoromethyl and azabicyclo configuration, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8F3N/c7-6(8,9)5-1-4(2-5)3-10-5/h4,10H,1-3H2

InChI Key

GNFBNFXKMACPCP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C(F)(F)F

Origin of Product

United States

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